molecular formula C24H29N3O7S2 B1248787 methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide CAS No. 501364-91-6

methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

Cat. No.: B1248787
CAS No.: 501364-91-6
M. Wt: 535.6 g/mol
InChI Key: ICMWGKNAXGUKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide is a complex organic compound that combines the properties of methanesulfonic acid and a morpholine derivative. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . The compound’s unique structure, which includes a morpholine ring and an indenoisoquinoline core, makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide typically involves multiple steps, starting with the preparation of the indenoisoquinoline coreThe final step involves sulfonation using methanesulfonic acid under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using air or chlorine, followed by extraction and purification . The production of the compound would require scaling up the laboratory synthesis methods, ensuring that each step is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide exerts its effects involves interactions with various molecular targets. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The morpholine ring and indenoisoquinoline core may also interact with specific receptors or pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide is unique due to its combination of a sulfonamide group, a morpholine ring, and an indenoisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

501364-91-6

Molecular Formula

C24H29N3O7S2

Molecular Weight

535.6 g/mol

IUPAC Name

methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

InChI

InChI=1S/C23H25N3O4S.CH4O3S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26;1-5(2,3)4/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27);1H3,(H,2,3,4)

InChI Key

ICMWGKNAXGUKQN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Canonical SMILES

CS(=O)(=O)O.C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Key on ui other cas no.

501364-91-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide
Reactant of Route 2
Reactant of Route 2
methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide
Reactant of Route 3
methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide
Reactant of Route 4
Reactant of Route 4
methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide
Reactant of Route 5
Reactant of Route 5
methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide
Reactant of Route 6
methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.